molecular formula C21H18N2O2 B5729448 3-(benzoylamino)-N-(2-methylphenyl)benzamide

3-(benzoylamino)-N-(2-methylphenyl)benzamide

Cat. No. B5729448
M. Wt: 330.4 g/mol
InChI Key: ZHNAXTNBNPYDHB-UHFFFAOYSA-N
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Description

3-(benzoylamino)-N-(2-methylphenyl)benzamide, also known as BMB, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit a range of interesting biological activities.

Scientific Research Applications

3-(benzoylamino)-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.

Advantages and Limitations for Lab Experiments

3-(benzoylamino)-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It also exhibits a range of interesting biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(benzoylamino)-N-(2-methylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, this compound could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and viral replication. Further studies are needed to explore these potential applications of this compound.

Synthesis Methods

The synthesis of 3-(benzoylamino)-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzylamine with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with 4-aminobenzamide in the presence of acetic anhydride and catalytic amounts of sulfuric acid to yield this compound. This method has been optimized for high yields and purity and has been used in several studies to obtain this compound for further research.

properties

IUPAC Name

3-benzamido-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)23-21(25)17-11-7-12-18(14-17)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNAXTNBNPYDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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